Carbostannylation of Alkynes: 81% Yield in 2 h vs. PPh3 48% Yield in 43 h
In the palladium-catalyzed carbostannylation of acetylene with tributyl(phenylethynyl)tin, the Pd complex coordinated by CAS 191733-03-6 delivered a product yield of 81% within 2 h as a single stereoisomer . Under identical conditions (5 mol% Pd, THF, 50 °C), substitution with triphenylphosphine required a 43 h reaction period to achieve only 48% yield . This 33-percentage-point yield differential and 21.5-fold reduction in reaction time constitute a step-change in synthetic utility for alkynylstannane chemistry.
| Evidence Dimension | Catalytic yield and reaction time in Pd-catalyzed carbostannylation of acetylene |
|---|---|
| Target Compound Data | 81% yield, 2 h, single (Z)-isomer, syn-addition exclusive |
| Comparator Or Baseline | Triphenylphosphine (PPh3): 48% yield, 43 h |
| Quantified Difference | +33 percentage points yield; 21.5-fold shorter reaction time |
| Conditions | [PdCl(π-C3H5)]2 (2.5 mol%), ligand 1 (5 mol%), acetylene (1 atm), tributyl(phenylethynyl)tin, THF, 50 °C |
Why This Matters
For procurement decisions, this direct comparison demonstrates that the target ligand enables viable carbostannylation protocols, whereas the ubiquitous PPh3 benchmark fails to deliver synthetically useful yields within practical timeframes.
